Reduced Haloperidol-d4, a deuterated form of reduced haloperidol, is a significant metabolite of haloperidol, a widely used antipsychotic medication. This compound is utilized primarily in pharmacological research to study the metabolism and effects of haloperidol. Reduced haloperidol itself is known to exist in two enantiomeric forms due to the presence of an asymmetric center, which adds complexity to its analysis and application in scientific studies .
Reduced Haloperidol-d4 can be synthesized from haloperidol through various metabolic pathways. Haloperidol is primarily metabolized in the liver, where it undergoes oxidative N-dealkylation and reduction processes. The deuterated variant, reduced haloperidol-d4, is synthesized using deuterated reagents to facilitate studies involving isotope labeling .
Reduced Haloperidol-d4 falls under the category of antipsychotic metabolites. It is classified as a butyrophenone derivative, similar to its parent compound, haloperidol. The compound's classification is essential for understanding its pharmacokinetic properties and therapeutic implications.
The synthesis of reduced haloperidol-d4 typically involves the reduction of the carbonyl group in haloperidol to form the corresponding alcohol. This process can be achieved through various methods, including:
The synthesis may also involve chiral chromatography techniques to separate and purify the enantiomers of reduced haloperidol-d4. Enantioselective methods are crucial for obtaining pure forms necessary for pharmacological testing and ensuring accurate results in biological assays .
The molecular structure of reduced haloperidol-d4 retains the core structure of haloperidol but includes deuterium atoms at specific positions. The general structure can be represented as follows:
The compound's structural characteristics include:
Reduced Haloperidol-d4 participates in several chemical reactions typical of its class:
The reactions involving reduced haloperidol-d4 are often studied using high-performance liquid chromatography and mass spectrometry techniques to quantify metabolites and assess reaction kinetics .
The mechanism of action for reduced haloperidol-d4 is closely linked to its parent compound, haloperidol. It primarily acts as a dopamine D2 receptor antagonist, influencing dopaminergic pathways in the brain:
Research indicates that reduced haloperidol has a lower affinity for D2 receptors compared to haloperidol itself, which may result in fewer side effects related to dopamine blockade .
Relevant data indicates that the half-life of reduced haloperidol in biological systems can vary significantly based on metabolic conditions, generally ranging from several hours to days depending on individual patient factors .
Reduced Haloperidol-d4 is primarily used in pharmacokinetic studies and drug metabolism research. Its applications include:
Reduced Haloperidol-d4 (chemical name: (±)-4-(4-chlorophenyl)-α-(4,4,4-trideuterio-1-hydroxybutyl)-γ-fluorobenzo[d]deuteriopiperidine) is a deuterated isotopologue of reduced haloperidol. Its structure features four strategically placed deuterium atoms: two at the benzylic position (C7) of the piperidine ring and two at the β-carbon (C3') of the butanone chain, replacing protium atoms [2] [4]. This selective deuteration increases the molecular mass from 376.09 g/mol (reduced haloperidol) to 380.12 g/mol, while preserving the core pharmacophore: a 4-(4-chlorophenyl)piperidin-4-ol moiety linked via a hydroxybutyl chain to a fluorophenyl group. The deuterium atoms alter vibrational frequencies and bond dissociation energies, detectable via mass shifts in LC-MS (e.g., m/z 381.13 for [M+H]+) and characteristic changes in NMR spectra (e.g., absence of proton signals at 2.5–3.0 ppm for C7-H2 and C3'-H2) [2] [10].
Table 1: Molecular Characteristics of Reduced Haloperidol-d4
Property | Reduced Haloperidol | Reduced Haloperidol-d4 |
---|---|---|
Molecular Formula | C₂₁H₂₇ClFNO₂ | C₂₁H₂₃D₄ClFNO₂ |
Exact Mass (g/mol) | 376.09 | 380.12 |
Deuteration Sites | N/A | C7 (piperidine), C3' (chain) |
Key MS Fragment (m/z) | 165.07 (C₆H₄ClOH⁺) | 165.07 (unchanged) |
Deuterium Effect | — | Metabolic stability enhancement |
Synthesis follows two primary routes:
Reductive Deuteration of Haloperidol-d4:Haloperidol-d4 is synthesized first via nucleophilic substitution. 4-(4-Chlorophenyl)-4-hydroxypiperidine reacts with 1-(4-fluorophenyl)-4-bromo-1,1,4,4-d₄-butanone (generated from 4-bromo-4,4-d₂-butyric acid-d₂ and fluorobenzene via Friedel-Crafts acylation). The ketone is then reduced using sodium borodeuteride (NaBD₄) in anhydrous THF at 0°C, yielding Reduced Haloperidol-d4 as a racemic mixture. This method achieves >98% isotopic purity but requires rigorous anhydrous conditions to prevent H/D exchange [1] [5] [10].
Deuterated Building Block Assembly:Piperidine precursor 4-(4-chlorophenyl)-4-hydroxypiperidine-d₄ (deuterated at C2,6) is synthesized via catalytic H/D exchange using Pd/C in D₂O at elevated temperatures. Alkylation with 4-chloro-1-(4-fluorophenyl)-d₄-butan-1-one (deuterated at C3,4) followed by borohydride reduction yields the target compound. This route minimizes epimerization risks but has lower overall yield (∼35%) due to multiple exchange steps [5] [6].
Both routes require chromatographic purification (e.g., silica gel with CH₂Cl₂:MeOH:NH₄OH 90:9:1) to isolate the tertiary alcohol product and remove diastereomeric impurities.
Fluorination addresses the major limitation of reduced haloperidol: enzymatic re-oxidation to haloperidol via human hepatic CYP3A4. The difluoro analogue (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol exemplifies this strategy [2]:
Table 2: Fluorinated Analogues of Reduced Haloperidol
Compound | Modification Site | S1R Ki (nM) | D2R Ki (nM) | Metabolic Oxidation |
---|---|---|---|---|
Reduced Haloperidol | None | 7.7–10.2 | 560–1148 | Extensive (>80% in 1h) |
Difluoro Analogue (±)-2 | C3' (β-difluoro) | 1.8 | 5473 | Negligible (<5%) |
(R)-Difluoro Analogue | C3' (β-difluoro) | 5.3 | 1803 | Negligible (<5%) |
The carbinol center (C4') in reduced haloperidol is chiral. Human cytosolic ketone reductases produce predominantly (S)-(-)-reduced haloperidol (>99% in vitro), but in vivo studies reveal only 73.2% (S)-enantiomer in human urine, indicating non-stereospecific pathways contribute to its formation [4]. For Reduced Haloperidol-d4:
Table 3: Chirality and Metabolic Parameters
Parameter | (R)-Reduced Haloperidol-d4 | (S)-Reduced Haloperidol-d4 |
---|---|---|
S1R Ki (nM) | 5.3 | 18.0 |
D2R Ki (nM) | 1803 | 23678 |
Microsomal t₁/₂ (rat) | 142 min | 138 min |
CYP2D6 Km (μM) | 8.2 | 7.9 |
Enantiomeric Excess | 90% ee | 88% ee |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7